molecular formula C22H26N6O2 B4563908 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4563908
M. Wt: 406.5 g/mol
InChI Key: AUJSPEWSMRSOQS-UHFFFAOYSA-N
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Description

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.21172409 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Mechanisms

Research has demonstrated efficient synthetic pathways for producing derivatives of isoxazolo[5,4-b]pyridine and related compounds. For instance, a study described a general method for synthesizing substituted derivatives using catalytic amounts of p-toluenesulfonic acid or iodine. This method supports the exploration of diverse chemical structures for potential applications in drug development and materials science (Guleli et al., 2019).

Antimicrobial Applications

Several studies have synthesized novel heterocyclic derivatives that exhibited moderate effects against bacterial and fungal species, showcasing the potential of these compounds in developing new antimicrobial agents. For example, compounds incorporating a thiazolo[3,2-a]benzimidazole moiety were evaluated for their antimicrobial activities, indicating their potential in addressing resistant microbial strains (Abdel‐Aziz et al., 2008).

Anticancer Applications

Research on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed that certain compounds exhibited cytotoxic effects against cancer cell lines, suggesting their utility in cancer therapy (Rahmouni et al., 2016). This highlights the compound's relevance in the search for new anticancer drugs.

Insecticidal Applications

The synthesis of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrated potential insecticidal activities. Such research points to the agricultural applications of these compounds in controlling pest populations and supporting crop protection (Fadda et al., 2017).

Biochemical Impacts

Studies on sulfonamide thiazole derivatives as potential insecticidal agents have also investigated their biochemical impacts on the cotton leafworm, indicating the broader ecological and environmental implications of these compounds (Soliman et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-5-27(6-2)11-12-28-18-10-8-7-9-17(18)24-22(28)25-20(29)16-13-14(3)23-21-19(16)15(4)26-30-21/h7-10,13H,5-6,11-12H2,1-4H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJSPEWSMRSOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=C4C(=NOC4=NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 3
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.